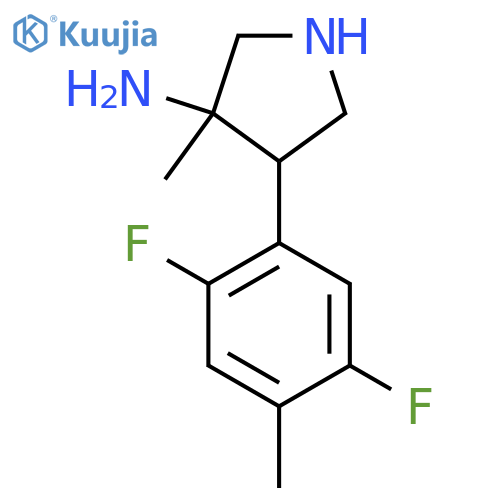

Cas no 2137545-36-7 (4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine)

4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- EN300-803772

- 2137545-36-7

- 4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine

- 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine

-

- インチ: 1S/C12H16F2N2/c1-7-3-11(14)8(4-10(7)13)9-5-16-6-12(9,2)15/h3-4,9,16H,5-6,15H2,1-2H3

- InChIKey: CEXXPLQZQWJIBG-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C(=CC=1C1CNCC1(C)N)F

計算された属性

- せいみつぶんしりょう: 226.12815484g/mol

- どういたいしつりょう: 226.12815484g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 38Ų

4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-803772-1.0g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 1.0g |

$1729.0 | 2024-05-21 | |

| Enamine | EN300-803772-0.05g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 0.05g |

$1452.0 | 2024-05-21 | |

| Enamine | EN300-803772-2.5g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 2.5g |

$3389.0 | 2024-05-21 | |

| Enamine | EN300-803772-0.25g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 0.25g |

$1591.0 | 2024-05-21 | |

| Enamine | EN300-803772-0.1g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 0.1g |

$1521.0 | 2024-05-21 | |

| Enamine | EN300-803772-0.5g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 0.5g |

$1660.0 | 2024-05-21 | |

| Enamine | EN300-803772-5.0g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 5.0g |

$5014.0 | 2024-05-21 | |

| Enamine | EN300-803772-10.0g |

4-(2,5-difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine |

2137545-36-7 | 95% | 10.0g |

$7435.0 | 2024-05-21 |

4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amineに関する追加情報

Professional Introduction to 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine (CAS No. 2137545-36-7)

4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2137545-36-7, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of 2,5-difluoro-4-methylphenyl and 3-methylpyrrolidin-3-amine moieties, make it a valuable candidate for further exploration in drug discovery.

The< strong>2,5-difluoro-4-methylphenyl substituent introduces fluorine atoms into the aromatic ring, which can enhance the metabolic stability and binding affinity of the molecule. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties, making them a popular choice in medicinal chemistry. In contrast, the 3-methylpyrrolidin-3-amine group provides a nitrogen-rich heterocyclic framework that is commonly found in bioactive compounds. This moiety is often associated with favorable pharmacological properties, including receptor binding and enzyme inhibition.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine has been studied for its potential applications in various therapeutic areas. One of the most notable areas of research is its investigation as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop more effective treatments with fewer side effects.

The< strong>fluorinated aromatic ring in 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine is particularly interesting from a structural perspective. The presence of fluorine atoms can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. For instance, fluorine atoms can participate in hydrogen bonding and π-stacking interactions, which are important for drug-receptor binding. Additionally, the< strong>methyl group at the 3-position of the pyrrolidine ring can contribute to steric hindrance, further modulating the compound's binding affinity.

The< strong>pyrrolidin-3-amine moiety is another key feature of this compound that warrants further discussion. Pyrrolidine derivatives are known for their versatility in drug design due to their ability to adopt multiple conformations and interact with various biological targets. In particular, the amine group can form hydrogen bonds with polar residues in proteins, enhancing binding stability. This property makes 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine a promising candidate for further development as an inhibitor or modulator of protein-protein interactions.

In terms of synthetic chemistry, 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it more feasible to access such molecules. For example, transition-metal-catalyzed cross-coupling reactions have been widely used to construct the< strong>cyclic framework of this compound. These reactions allow for efficient formation of carbon-carbon bonds and are essential for building complex organic molecules.

The potential applications of 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine extend beyond kinase inhibition. Researchers have also explored its use as a building block for more complex scaffolds that target other biological processes. For instance, derivatives of this compound have been investigated for their potential as antiviral agents or anti-inflammatory drugs. The< strong>bioisosteric replacements within its structure provide opportunities for modulating activity while maintaining similar pharmacokinetic properties.

The< strong>Molecular Modeling studies conducted on 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-am ine have provided valuable insights into its binding mode and interaction with potential targets. These studies have helped researchers optimize the compound's structure to improve its potency and selectivity. By leveraging computational tools such as molecular dynamics simulations and docking studies, scientists can predict how a molecule will interact with biological targets before conducting expensive wet-lab experiments.

In conclusion, 4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin -3-am ine (CAS No.< strong>2137545 -36 -7) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development as a therapeutic agent or as a precursor in drug discovery programs. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing novel treatments for various diseases.

2137545-36-7 (4-(2,5-Difluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine) 関連製品

- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)

- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)

- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)

- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 415925-73-4(1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)